Salmeterol EP Impurity G

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

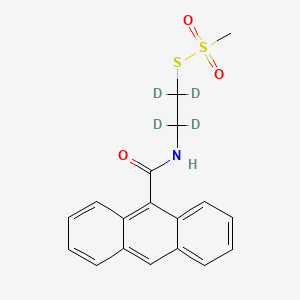

Salmeterol EP Impurity G is a chemical compound primarily used in the pharmaceutical industry as a reference standard or impurity marker for the analysis of Salmeterol . Salmeterol is a long-acting beta-agonist medication used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) .

Molecular Structure Analysis

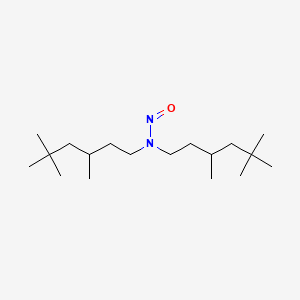

The molecular formula of Salmeterol EP Impurity G is C50H72N2O7 . The molecular weight is 813.1 g/mol . The IUPAC name is 2-[[[2-Hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]-[6-(4-phenylbutoxy)hexyl]amino]methyl]-5-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

Salmeterol EP Impurity G has a molecular weight of 813.1 g/mol . It has a complex structure with 59 heavy atoms . The compound has a high XLogP3-AA value of 8.2, indicating its lipophilicity . It has 6 hydrogen bond donors and 9 hydrogen bond acceptors . The compound has a high topological polar surface area of 135 Ų .Wissenschaftliche Forschungsanwendungen

Analytical Method Development

Salmeterol EP Impurity G is utilized in the development of analytical methods. It serves as a reference standard to ensure the accuracy and precision of chromatographic systems used to analyze the Salmeterol content in pharmaceutical formulations .

Method Validation

This impurity is critical in method validation processes, particularly in establishing the performance characteristics of an analytical method. It helps in determining the specificity, sensitivity, and reproducibility of the method being validated .

Quality Control Applications

In the realm of quality control, Salmeterol EP Impurity G is used to check the purity of Salmeterol batches. It aids in identifying any impurities that may be present, ensuring that the final product meets the required standards .

Abbreviated New Drug Application (ANDA)

During the ANDA filing, Salmeterol EP Impurity G is essential for demonstrating that a generic product is equivalent to the innovator drug. It is used in comparative studies to show that the impurity profile of the generic formulation is within acceptable limits .

Stability Studies

Stability studies involve testing a drug substance under various conditions to understand its degradation pathways. Salmeterol EP Impurity G is used as a marker to monitor the stability of Salmeterol under different environmental conditions, such as temperature and humidity .

Identification of Unknown Impurities

The impurity can be used to identify unknown impurities in Salmeterol formulations. By comparing the retention times and spectral data of unknown peaks with that of Salmeterol EP Impurity G, researchers can infer the identity of these unknown compounds .

Assessment of Genotoxic Potential

Salmeterol EP Impurity G plays a role in assessing the genotoxic potential of Salmeterol. It is used in toxicological studies to evaluate the potential genotoxic effects that impurities might have, which is crucial for drug safety .

Regulatory Compliance

Ensuring compliance with regulatory guidelines is paramount in pharmaceutical research. Salmeterol EP Impurity G is supplied with detailed characterization data that meet regulatory requirements, making it an indispensable tool for regulatory submissions .

Wirkmechanismus

Target of Action

Salmeterol EP Impurity G, like Salmeterol, primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle relaxation and bronchodilation, making them key targets in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Mode of Action

Salmeterol EP Impurity G is hypothesized to bind to two sites on the beta-2 adrenoceptor . The saligenin moiety binds to the active site of the beta-2 adrenoceptor . The hydrophilic tail of salmeterol binds to leucine residues in the exo-site of the beta-2 adrenoceptor almost irreversibly, allowing salmeterol to persist in the active site .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by Salmeterol EP Impurity G triggers a cascade of biochemical events. This leads to the activation of adenylate cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscle and inhibits the release of hypersensitivity mediators from cells, particularly from mast cells .

Pharmacokinetics

It’s likely that it shares similar adme (absorption, distribution, metabolism, and excretion) properties with salmeterol .

Result of Action

The primary result of Salmeterol EP Impurity G’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This helps to alleviate symptoms associated with conditions such as asthma and COPD .

Action Environment

The action, efficacy, and stability of Salmeterol EP Impurity G can be influenced by various environmental factors.

Eigenschaften

IUPAC Name |

2-[[[2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]-[6-(4-phenylbutoxy)hexyl]amino]methyl]-5-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H72N2O7/c53-40-46-35-43(27-28-47(46)54)50(57)39-52(30-14-2-4-16-32-59-34-18-12-24-42-21-9-6-10-22-42)38-45-26-25-44(36-48(45)55)49(56)37-51-29-13-1-3-15-31-58-33-17-11-23-41-19-7-5-8-20-41/h5-10,19-22,25-28,35-36,49-51,53-57H,1-4,11-18,23-24,29-34,37-40H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQSLAMRWZOBFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)CN(CCCCCCOCCCCC3=CC=CC=C3)CC(C4=CC(=C(C=C4)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H72N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salmeterol EP Impurity G | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester](/img/structure/B589479.png)

![2,2,2-Trideuterio-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide](/img/structure/B589482.png)

![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)